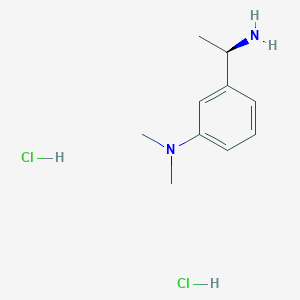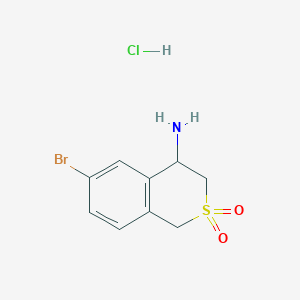
2-Bromo-3-chloroquinoline
Descripción general
Descripción
2-Bromo-3-chloroquinoline is a synthetic organic compound that belongs to the class of heterocyclic compounds known as quinolines. It has a molecular weight of 242.5 and is typically a white to yellow solid .
Molecular Structure Analysis
The molecular structure of this compound has been optimized using both DFT and HF methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Physical and Chemical Properties Analysis
This compound is a white to yellow solid . Physical properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
2-Bromo-3-chloroquinoline is an important intermediate in the synthesis of aryl quinoline compounds. A study by Zhou et al. (2022) detailed the synthesis and structural confirmation of 3-benzyl-6-bromo-2-chloroquinoline using various spectroscopic methods and X-ray diffraction, further supported by density functional theory (DFT) calculations. This underlines the compound's utility in constructing complex molecular architectures (Zhou et al., 2022).
Applications in Organic Chemistry
The versatility of this compound extends to various organic synthesis processes. For instance, Schlosser & Cottet (2002) demonstrated its role in halogen/halogen displacement reactions in heterocycles, emphasizing its reactivity and usefulness in organic synthesis (Schlosser & Cottet, 2002). Similarly, Cherng (2002) showed its application in efficient nucleophilic substitution reactions under microwave irradiation, highlighting a method that yields products rapidly and with high efficiency (Cherng, 2002).
Fungitoxicity Studies
In the realm of antifungal research, Gershon, Clarke, & Gershon (1996) explored the fungitoxic properties of 3-bromo-6-chloro- and 6-bromo-3-chloro-8-quinolinols, finding that compounds with chlorine in the 3 position exhibited significant fungitoxicity against various fungi (Gershon, Clarke, & Gershon, 1996).
Medicinal Chemistry and Drug Synthesis
This compound plays a pivotal role in medicinal chemistry. For example, Ansari & Khan (2017) synthesized novel quinoline-pyrazoline-based coumarinyl thiazole derivatives with antimicrobial properties, using this compound as a key intermediate (Ansari & Khan, 2017).
Safety and Hazards
Direcciones Futuras
Quinoline and its functionalized derivatives have shown tremendous benefits in medicinal chemistry research and other valuable areas of human endeavor . The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development . Therefore, a new window of opportunity may be opened to medicinal chemists to access more biomolecular quinolines for future drug development .
Mecanismo De Acción
Target of Action
2-Bromo-3-chloroquinoline is a derivative of quinoline, a heterocyclic compound that has been widely used in medicinal chemistry . The primary targets of quinoline derivatives like chloroquine are the heme polymerase in malarial trophozoites . Chloroquine also inhibits the terminal glycosylation of ACE2, the receptor that SARS-CoV and SARS-CoV-2 target for cell entry .
Mode of Action
The compound inhibits the action of heme polymerase in malarial trophozoites, preventing the conversion of heme to hemazoin . This leads to the accumulation of toxic heme, which kills the parasite . In the case of SARS-CoV and SARS-CoV-2, the compound inhibits the terminal glycosylation of ACE2, which may reduce the efficiency of interaction with the SARS-CoV-2 spike protein, further inhibiting viral entry .
Biochemical Pathways
Quinoline derivatives are known to interfere with the heme detoxification pathway in malarial parasites . They may also affect the viral entry pathway in SARS-CoV and SARS-CoV-2 by modifying the glycosylation state of ACE2 .
Pharmacokinetics
Quinoline derivatives like chloroquine are known to have good bioavailability and are distributed widely in the body tissues . More research is needed to determine the ADME properties of this compound.
Result of Action
The inhibition of heme polymerase by this compound leads to the accumulation of toxic heme, resulting in the death of malarial parasites . The modification of ACE2 glycosylation can inhibit the entry of SARS-CoV and SARS-CoV-2 into host cells .
Propiedades
IUPAC Name |
2-bromo-3-chloroquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClN/c10-9-7(11)5-6-3-1-2-4-8(6)12-9/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIKPVFAIKMBIGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00743844 | |
| Record name | 2-Bromo-3-chloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00743844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120258-63-1 | |
| Record name | 2-Bromo-3-chloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00743844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B3186019.png)
![6-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3186021.png)
![5-(Methoxycarbonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B3186027.png)
![5-Hydroxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B3186034.png)
![2-Chloro-6-fluoro-thiazolo[5,4-B]pyridine](/img/structure/B3186041.png)
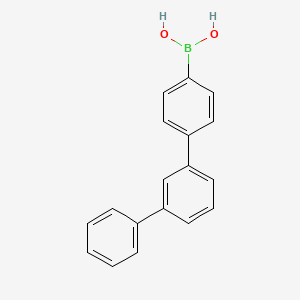

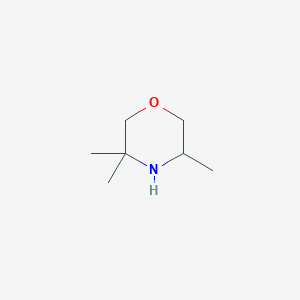
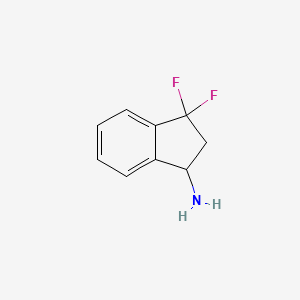
![[1-(Methylsulfonyl)-4-pyrazolyl]boronic Acid](/img/structure/B3186084.png)

